Cas no 116568-17-3 (1H-Benzo[d]imidazole-6-carboxamide)

1H-Benzo[d]imidazole-6-carboxamide is a heterocyclic organic compound featuring a benzimidazole core with a carboxamide functional group at the 6-position. This structure imparts significant versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. Its rigid aromatic system enhances binding affinity in medicinal chemistry, particularly for targeting enzymes and receptors. The carboxamide moiety further improves solubility and hydrogen-bonding potential, facilitating interactions with biological targets. The compound's stability and synthetic accessibility make it a valuable scaffold for drug discovery and development. Its applications span antimicrobial, anticancer, and kinase inhibitor research, underscoring its broad utility in industrial and academic settings.
1H-Benzo[d]imidazole-6-carboxamide structure
116568-17-3 structure
Product name:1H-Benzo[d]imidazole-6-carboxamide
CAS No:116568-17-3
MF:C8H7N3O
MW:161.160681009293
MDL:MFCD27978434
CID:131285
PubChem ID:15421642

1H-Benzo[d]imidazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-BENZIMIDAZOLE-5-CARBOXAMIDE
    • 1H-Benzo[d]imidazole-6-carboxamide
    • 1H-Benzimidazole-6-carboxamide
    • 1H-Benzoimidazole-5-carboxylic acid amide
    • 3H-benzimidazole-5-carboxamide
    • 1(3)H-Benzimidazol-5-carbonsaeure-amid
    • 1(3)H-benzimidazole-5-carboxylic acid amide
    • 1H-Benzo[d]imidazole-5-carboxamide
    • 1H-benzoimidazol-5-carboxylic acid amide
    • 5-benzimidazole carboxamide
    • benzimidazole-5-carboxamide
    • 1H-Benzimidazole-5-carboxamide(9CI)
    • 1H-1,3-benzodiazole-5-carboxamide
    • FNLQDVXHDNFXIY-UHFFFAOYSA-N
    • benzoimidazole-5-carboxamide
    • 1H-Benzoimidazole-5-carboxamide
    • BCP27970
    • 2711AA
    • STL200279
    • A893559
    • 1H-1,3-benzodiazole-6-carboxamide
    • AKOS022171450
    • C71539
    • CS-W021325
    • 942485-42-9
    • DTXSID30572624
    • SCHEMBL476587
    • Benzimidazole 5-carboxamide
    • AKOS002314950
    • Z33546770
    • MFCD27978434
    • FS-2220
    • FT-0681763
    • 116568-17-3
    • 1H-Benzoimidazole-5-carboxylicacidamide
    • DB-060892
    • MDL: MFCD27978434
    • Inchi: 1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11)
    • InChI Key: FNLQDVXHDNFXIY-UHFFFAOYSA-N
    • SMILES: O=C(C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=N2)N([H])[H]

Computed Properties

  • Exact Mass: 161.05900
  • Monoisotopic Mass: 161.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.416
  • Boiling Point: 584.7±23.0°C at 760 mmHg
  • Flash Point: 307.409°C
  • Refractive Index: 1.733
  • PSA: 71.77000
  • LogP: 1.36210

1H-Benzo[d]imidazole-6-carboxamide Security Information

1H-Benzo[d]imidazole-6-carboxamide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Benzo[d]imidazole-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM159507-5g
1H-Benzoimidazole-5-carboxylic acid amide
116568-17-3 95%
5g
$*** 2023-04-03
Key Organics Ltd
FS-2220-5MG
1H-Benzoimidazole-5-carboxylic acid amide
116568-17-3 >90%
5mg
£46.00 2025-02-09
abcr
AB437970-5 g
1H-Benzo[d]imidazole-6-carboxamide, 95%; .
116568-17-3 95%
5g
€476.70 2023-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H189871-250mg
1H-Benzo[d]imidazole-6-carboxamide
116568-17-3 95%
250mg
¥295.90 2023-09-02
eNovation Chemicals LLC
D380281-25g
3H-benzo[d]imidazole-5-carboxamide
116568-17-3 95%
25g
$1285 2024-05-24
Ambeed
A175137-250mg
1H-Benzo[d]imidazole-6-carboxamide
116568-17-3 95%
250mg
$41.0 2025-03-05
Key Organics Ltd
FS-2220-50MG
1H-Benzoimidazole-5-carboxylic acid amide
116568-17-3 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
FS-2220-100MG
1H-Benzoimidazole-5-carboxylic acid amide
116568-17-3 >90%
100mg
£146.00 2025-02-09
Fluorochem
038332-5g
1H-Benzoimidazole-5-carboxylic acid amide
116568-17-3 95%
5g
£412.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1067865-25g
1H-Benzo[d]imidazole-6-carboxamide
116568-17-3 97%
25g
¥7149.00 2024-08-09

Additional information on 1H-Benzo[d]imidazole-6-carboxamide

1H-Benzo[d]imidazole-6-carboxamide (CAS 116568-17-3): Properties, Applications, and Market Insights

1H-Benzo[d]imidazole-6-carboxamide (CAS 116568-17-3) is a specialized heterocyclic compound gaining significant attention in pharmaceutical and biochemical research. This benzimidazole derivative features a carboxamide functional group at the 6-position, making it a valuable scaffold for drug discovery and material science applications.

The molecular structure of 1H-Benzo[d]imidazole-6-carboxamide combines the stability of the benzimidazole core with the versatility of the carboxamide moiety. Recent studies highlight its potential as a kinase inhibitor precursor, particularly in oncology research where targeted therapies are in high demand. The compound's hydrogen bonding capacity and planar aromatic system make it particularly interesting for molecular recognition applications.

In pharmaceutical development, researchers are exploring 1H-Benzo[d]imidazole-6-carboxamide derivatives as potential modulators of various biological pathways. The compound's ability to serve as a hydrogen bond donor and acceptor allows for diverse interactions with biological targets. Current literature suggests promising activity in enzyme inhibition studies, particularly against targets involved in inflammatory processes.

The synthesis of CAS 116568-17-3 typically involves multi-step organic transformations starting from commercially available benzimidazole precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, responding to the pharmaceutical industry's growing emphasis on sustainable production methods. Recent patents demonstrate improved synthetic routes with higher yields and reduced environmental impact.

Analytical characterization of 1H-Benzo[d]imidazole-6-carboxamide employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's purity and structural features, which are critical for research applications. The crystalline form of the compound has been particularly well-studied, revealing interesting supramolecular packing patterns that may influence its physicochemical properties.

Beyond pharmaceutical applications, 1H-Benzo[d]imidazole-6-carboxamide shows promise in materials science. Its conjugated π-system and electron-rich character make it a candidate for organic electronic applications. Researchers are investigating its potential in organic semiconductors and photovoltaic materials, where its thermal stability and electronic properties could offer advantages over traditional materials.

The global market for benzimidazole derivatives like CAS 116568-17-3 is experiencing steady growth, driven by increasing R&D investment in small molecule therapeutics. Market analysts project particular demand from the precision medicine sector, where targeted small molecules play a crucial role. Current pricing trends reflect the compound's status as a research-grade chemical with specialized applications.

Storage and handling of 1H-Benzo[d]imidazole-6-carboxamide require standard laboratory precautions for organic compounds. The material is typically supplied as a crystalline solid and should be protected from moisture and light to maintain stability. Proper material safety data should always be consulted before use in any application.

Recent scientific publications have explored novel structure-activity relationships for 1H-Benzo[d]imidazole-6-carboxamide analogs, particularly in the context of drug resistance mechanisms. These studies contribute to our understanding of how subtle modifications to the core structure can dramatically alter biological activity—a key consideration in modern medicinal chemistry optimization strategies.

Quality control standards for CAS 116568-17-3 continue to evolve, with leading suppliers now offering material characterized by ultra-high purity HPLC and comprehensive spectroscopic validation. These advancements support reproducible research outcomes, particularly in sensitive biological assays where impurity profiles can significantly impact results.

Looking ahead, the scientific community anticipates expanded applications for 1H-Benzo[d]imidazole-6-carboxamide in chemical biology probes and diagnostic agent development. The compound's modular structure lends itself well to structure-based drug design approaches that are becoming increasingly important in personalized medicine initiatives worldwide.

For researchers considering 1H-Benzo[d]imidazole-6-carboxamide for their work, current literature suggests particular promise in protein-protein interaction inhibition and allosteric modulator development. The compound's balanced lipophilicity profile and molecular weight make it an attractive starting point for lead optimization programs in these areas.

Environmental fate studies of benzimidazole-containing compounds indicate that proper waste management protocols should be followed during research use. While CAS 116568-17-3 itself has not been extensively studied in this regard, related compounds demonstrate the importance of responsible disposal practices in research settings.

The intellectual property landscape surrounding 1H-Benzo[d]imidazole-6-carboxamide derivatives continues to expand, with numerous recent patent applications claiming novel synthetic methods and therapeutic applications. This activity reflects the compound's growing importance in pharmaceutical innovation and the competitive nature of small molecule drug discovery.

In analytical applications, 1H-Benzo[d]imidazole-6-carboxamide has shown utility as a chromatographic standard and mass spectrometry reference for related compounds. Its well-characterized fragmentation pattern and UV absorption characteristics make it particularly valuable for method development in analytical chemistry laboratories.

As research into heterocyclic pharmacophores advances, 1H-Benzo[d]imidazole-6-carboxamide stands out as a versatile building block with demonstrated potential across multiple scientific disciplines. Its combination of structural simplicity and functional versatility ensures its continued relevance in both academic and industrial research settings for years to come.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:116568-17-3)1H-Benzo[d]imidazole-6-carboxamide
A893559
Purity:99%
Quantity:5g
Price ($):151.0